molecular formula C9H14Cl2O B13793285 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride CAS No. 67060-13-3

4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride

Cat. No.: B13793285
CAS No.: 67060-13-3
M. Wt: 209.11 g/mol
InChI Key: MSFBARUINZQPQM-UHFFFAOYSA-N
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Description

4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

    Substitution: Formation of substituted cyclohexanes with various functional groups.

    Reduction: Formation of 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexane.

    Oxidation: Formation of 1,4-dimethylcyclohexanecarboxylic acid.

Scientific Research Applications

4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1,4-dimethylcyclohexane: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.

    4-Chloro-1,4-dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.

    1,4-Dimethylcyclohexane: Does not contain chlorine or carbonyl chloride groups, resulting in significantly different chemical properties.

Uniqueness

4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the presence of both chlorine and carbonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in organic chemistry and industrial applications.

Properties

CAS No.

67060-13-3

Molecular Formula

C9H14Cl2O

Molecular Weight

209.11 g/mol

IUPAC Name

4-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H14Cl2O/c1-8(7(10)12)3-5-9(2,11)6-4-8/h3-6H2,1-2H3

InChI Key

MSFBARUINZQPQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C)Cl)C(=O)Cl

Origin of Product

United States

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